6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Overview
Description
6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound that features a tetrazole ring, a phenyl group, and a pyrimidothiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide under acidic conditions.
Coupling with Phenyl Group: The tetrazole ring is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Construction of the Pyrimidothiazine Core: The pyrimidothiazine core is constructed via a cyclization reaction involving a thiourea derivative and a β-keto ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and tetrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
Scientific Research Applications
6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase.
Medicine: Explored for its anti-inflammatory, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but contains a thiol group instead of the pyrimidothiazine core.
N-(3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl)acetamide: Contains a sulfanyl group and an acetamide moiety.
Uniqueness
6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is unique due to its combination of a tetrazole ring and a pyrimidothiazine core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-oxo-N-[4-(tetrazol-1-yl)phenyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O2S/c23-13-5-6-16-15-21(13)7-10(8-25-15)14(24)18-11-1-3-12(4-2-11)22-9-17-19-20-22/h1-6,9-10H,7-8H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANBDJCNFXHNLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC=CC(=O)N21)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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